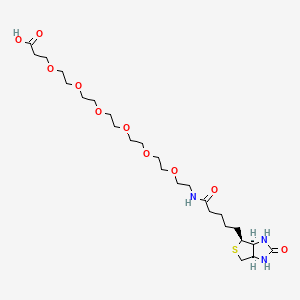

Biotin-PEG6-Acid

説明

Evolution and Significance of Biotin-Poly(ethylene glycol) Conjugates in Research Paradigms

The use of biotin in biological assays has a long history, stemming from its remarkably strong and specific non-covalent interaction with avidin and streptavidin. axispharm.com Initially, biotinylation reagents were used to label and detect proteins and other biomolecules. nanosoftpolymers.com However, the direct attachment of biotin to a molecule of interest could sometimes lead to steric hindrance, limiting its accessibility to avidin or streptavidin, and could also cause aggregation of the labeled molecule due to biotin's relative hydrophobicity.

The advent of poly(ethylene glycol) (PEG) linkers revolutionized biotinylation techniques. The incorporation of a PEG chain between biotin and the reactive group addresses these limitations. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when conjugated to biotin, enhances the water solubility of the entire construct. nanosoftpolymers.combroadpharm.com This improved solubility is crucial for preventing the aggregation of biotinylated proteins and ensuring their stability in aqueous environments. nanosoftpolymers.com Furthermore, the flexible PEG chain acts as a spacer arm, effectively extending the biotin moiety away from the surface of the labeled molecule, thereby minimizing steric hindrance and improving its binding efficiency to avidin or streptavidin. creativepegworks.com The development of Biotin-PEG conjugates with varying PEG lengths has provided researchers with a versatile toolkit to optimize their specific applications, from immunoassays to drug delivery systems. bpsbioscience.com

Distinctive Features of Biotin-Poly(ethylene glycol)-Acid as a Molecular Architecture for Research

Biotin-PEG6-Acid is a heterobifunctional molecule, meaning it possesses two different reactive functional groups. thermofisher.com One end features the biotin molecule, which serves as a high-affinity tag for avidin or streptavidin. The other end terminates in a carboxylic acid group (-COOH). This carboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS). broadpharm.com

The defining feature of this compound is its discrete PEG linker composed of six ethylene glycol units. This specific length offers a balance between providing sufficient spacing to overcome steric hindrance and maintaining a relatively compact molecular size. The hydrophilic nature of the PEG6 linker significantly enhances the water solubility of the molecule it is conjugated to. nih.gov This property is particularly advantageous in biological systems, where maintaining the solubility and stability of biomolecules is paramount.

The combination of the specific biotin tag, the flexible and solubilizing PEG6 linker, and the reactive carboxylic acid group makes this compound a highly versatile tool for a multitude of research applications.

Scope and Rationale for Academic Investigation of Biotin-Poly(ethylene glycol)-Acid

The unique molecular architecture of this compound has spurred its investigation and application across various fields of biomedical research. The rationale for its academic investigation lies in its ability to facilitate the creation of sophisticated bioconjugates with tailored properties.

In the realm of targeted drug delivery , researchers utilize this compound to functionalize nanoparticles or drug carriers. medchemexpress.com The biotin moiety can then be used to target these carriers to cells or tissues that have been pre-targeted with streptavidin-conjugated antibodies. The PEG6 linker ensures the solubility and biocompatibility of the delivery system.

In diagnostics , this compound is employed in the development of sensitive assays, such as enzyme-linked immunosorbent assays (ELISAs) and lateral flow assays. broadpharm.com By biotinylating detection antibodies or probes, the signal can be amplified through the use of streptavidin-enzyme conjugates, leading to enhanced detection limits.

A significant and expanding area of investigation is its use as a linker in Proteolysis-Targeting Chimeras (PROTACs) . targetmol.commdpi.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be incorporated as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand, with the biotin serving as a modular handle for further modifications or for studying PROTAC interactions.

Furthermore, this compound is a valuable tool for the functionalization of surfaces and nanoparticles . For instance, it has been used to modify the surface of fluorescent nanodiamonds to enhance their biocompatibility and enable their use as stable single-molecule probes. researchgate.net The carboxylic acid group allows for covalent attachment to the nanoparticle surface, while the biotin provides a site for subsequent conjugation to streptavidin-coated molecules or surfaces.

The academic interest in this compound is driven by its capacity to enable precise control over the assembly and targeting of complex biological systems, thereby advancing our ability to diagnose and treat diseases.

Detailed Research Findings

A notable application of a biotin-PEG linker with a similar structure (amine-PEG6-biotin) was demonstrated in a study focused on the surface functionalization of fluorescent nanodiamonds (FNDs). The researchers aimed to enrich the carboxylic acid content on the FND surface to improve the efficiency of subsequent bioconjugation. To quantify the success of this enrichment, they coupled amine-PEG6-biotin to the carboxylated FNDs. The efficiency of this coupling was analyzed using thermogravimetric analysis (TGA), which measures changes in mass with temperature. The TGA profiles of the FND-amido-PEG6-biotin conjugate provided quantitative data on the amount of the biotin linker attached, thereby confirming the enhanced reactivity of the nanodiamond surface. researchgate.net

While not specifying a PEG6 linker, another study highlights the utility of biotin-PEG linkers in targeted drug delivery. Researchers designed gold nanoparticles (AuNPs) for the targeted delivery of a copper-based anticancer complex. These AuNPs were stabilized with an amine-terminated lipoic acid-polyethylene glycol linker, and a portion of these linkers were further conjugated with biotin. The in vivo studies using a HeLa cell xenograft tumor model demonstrated that the biotin-conjugated nanoparticles resulted in a 3.8-fold reduction in tumor volume compared to the control. In contrast, the nanoparticles without biotin showed only a 2.3-fold reduction. This significant difference underscores the targeting efficacy imparted by the biotin moiety, which is made accessible by the PEG linker. medchemexpress.com

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45N3O10S/c29-22(4-2-1-3-21-24-20(19-39-21)27-25(32)28-24)26-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-23(30)31/h20-21,24H,1-19H2,(H,26,29)(H,30,31)(H2,27,28,32)/t20-,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYXJSUVAMFUEB-HFMPRLQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Advanced Functionalization Methodologies for Biotin-poly Ethylene Glycol -acid

Synthetic Routes for Biotin-Poly(ethylene glycol)-Acid and Related Analogues

The synthesis of Biotin-PEG-Acid involves the strategic coupling of biotin to a PEG linker that possesses a terminal carboxylic acid group. The methodologies employed are designed to ensure high yield, purity, and the retention of the biological activity of the biotin moiety.

Strategies for Mono-Dispersed Poly(ethylene glycol) Linker Incorporation

The properties of Biotin-PEG-Acid are significantly influenced by the length and nature of the PEG linker. While polydisperse PEGs—mixtures of polymers with varying chain lengths—have been traditionally used, there is a growing emphasis on the use of mono-dispersed or discrete PEGs (dPEGs). nih.govbiochempeg.com Mono-disperse PEGs are pure compounds with a precise number of ethylene glycol units, offering uniform molecular weight and length. broadpharm.combroadpharm.com This uniformity is crucial for applications requiring precise control over the spatial orientation and distance between the biotin tag and the conjugated molecule.

The synthesis of mono-disperse PEG linkers can be achieved through iterative, stepwise addition of ethylene glycol units or by using pre-synthesized, well-defined PEG building blocks. researchgate.net For instance, a mono-(4,4′-dimethoxytriphenylmethyl) octagol building block has been utilized in a unidirectional, iterative chain extension to create highly mono-disperse PEG chains. researchgate.net These precisely defined linkers are then functionalized with a terminal carboxylic acid and an amine-reactive group for subsequent conjugation to biotin.

Amide Bond Formation and Carboxyl Group Reactivity in Biotin-Poly(ethylene glycol)-Acid Synthesis

The covalent attachment of biotin to the PEG linker is most commonly achieved through the formation of a stable amide bond. This typically involves the reaction between the carboxylic acid group of biotin's valeric acid side chain and a primary amine on the PEG linker. mdpi.combocsci.com To facilitate this reaction, the carboxyl group of biotin is often activated.

One common activation strategy involves the use of carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. mdpi.comresearchgate.net This activated biotin derivative then readily reacts with an amino-terminated PEG linker to form the desired Biotin-PEG conjugate.

Alternatively, an amine-containing derivative of biotin can be reacted with a PEG linker that has a terminal carboxylic acid. In this case, the carboxylic acid on the PEG linker is activated, for example with EDC and NHS, to facilitate the reaction with the biotin-amine. conju-probe.com The terminal carboxyl group on the resulting Biotin-PEG-Acid provides a reactive handle for further conjugation to other molecules, such as proteins, peptides, or surfaces, through the formation of another amide bond. lumiprobe.combiochempeg.compolysciences.com

Derivatization Strategies for Expanding Biotin-Poly(ethylene glycol)-Acid Functionality

The versatility of Biotin-PEG-Acid can be significantly expanded by introducing additional functional groups. These derivatization strategies enable site-specific modifications and the integration of bioorthogonal chemistries, broadening the scope of applications for these powerful reagents.

Site-Specific Chemical Modification Approaches

Site-specific modification of biomolecules with Biotin-PEG-Acid is crucial for maintaining their biological activity and for creating well-defined conjugates. Traditional methods that target primary amines, such as lysine residues, can result in random labeling, which may compromise the functionality of the biomolecule. broadpharm.com

To address this, enzyme-mediated strategies have been developed. For instance, microbial transglutaminase (mTG) can catalyze the covalent coupling of an amine-functionalized Biotin-PEG derivative to a specific glutamine residue on an antibody's Fc region. acs.org This approach ensures a homogenous product with the biotin tag positioned away from the antigen-binding site, leading to improved performance in immunoassays. acs.org Another strategy involves the reduction of disulfide bonds in the hinge region of antibodies to generate free thiols, which can then be specifically targeted by maleimide-functionalized Biotin-PEG reagents. broadpharm.com

Furthermore, the terminal carboxyl group of Biotin-PEG-Acid itself can be modified to introduce other functionalities. For example, it can be converted to an alcohol, which can then be further derivatized. broadpharm.com It can also be coupled to other molecules containing primary amines to create more complex structures.

Integration of Bioorthogonal Click Chemistry Moieties (e.g., Azide, Alkyne)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. medchemexpress.commedchemexpress.com Biotin-PEG derivatives containing azide or alkyne functionalities are widely used for these reactions.

Biotin-PEG-Azide: These reagents contain a terminal azide group that can react with alkyne-containing molecules. medchemexpress.commedchemexpress.combiochempeg.comcaymanchem.combroadpharm.com They are valuable for labeling biomolecules that have been metabolically or synthetically incorporated with an alkyne group. lumiprobe.com The PEG linker in these reagents enhances their water solubility and reduces steric hindrance. caymanchem.combroadpharm.com

Biotin-PEG-Alkyne: Conversely, Biotin-PEG-Alkyne reagents possess a terminal alkyne group for reaction with azide-modified molecules. lumiprobe.commedchemexpress.combiochempeg.combroadpharm.com These are used in applications such as the labeling of azide-containing biomolecules or for the synthesis of PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.combiochempeg.com

The integration of these click chemistry handles into the Biotin-PEG scaffold provides a highly versatile platform for creating complex, well-defined bioconjugates for a wide range of applications in research and diagnostics.

Data Tables

Table 1: Properties of Biotin-PEG-Acid and Related Derivatives

| Compound | Molecular Formula | Molecular Weight (Da) | Key Features |

|---|---|---|---|

| Biotin-PEG2-Acid | C₁₇H₂₉N₃O₆S | 403.5 | Bifunctional reagent with a short PEG spacer. biochempeg.com |

| Biotin-PEG4-Acid | C₂₀H₃₅N₃O₈S | 493.57 | Bifunctional molecule with a tetraethylene glycol spacer. lumiprobe.com |

| Biotin-PEG6-Acid | C₂₅H₄₅N₃O₁₀S | 579.7 | Long PEG spacer for increased hydrophilicity. bpsbioscience.combroadpharm.commedkoo.com |

| Biotin-PEG3-Azide | C₁₈H₃₂N₆O₅S | 444.5 | PEGylated biotin-azide for click chemistry. medchemexpress.comcaymanchem.com |

Table 2: Click Chemistry Reagents Based on Biotin-PEG

| Reagent Type | Reactive Groups | Application |

|---|---|---|

| Biotin-PEG-Azide | Biotin, Azide | Labeling of alkyne-containing biomolecules via CuAAC or SPAAC. medchemexpress.combiochempeg.com |

Mechanistic Insights into Biotin-streptavidin Interactions Mediated by Poly Ethylene Glycol Spacers

Affinity and Specificity of Biotin-Streptavidin Binding in Biotin-Poly(ethylene glycol)-Acid Systems

The interaction between biotin and streptavidin is renowned for its extraordinary affinity, characterized by a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁴ to 10⁻¹⁵ M), making it one of the most robust non-covalent bonds known in nature. mdpi.comwikipedia.orgnih.gov Biotin-PEG linkers are engineered to preserve this powerful and highly specific interaction. axispharm.combroadpharm.com The fundamental binding affinity remains exceptionally high, ensuring the rapid and stable formation of the biotin-streptavidin complex even under extreme conditions of pH, temperature, or in the presence of organic solvents and denaturants. wikipedia.orgaxispharm.com

| Parameter | Value | Significance |

|---|---|---|

| Dissociation Constant (Kd) | ~10-14 - 10-15 M | Indicates one of the strongest non-covalent interactions in nature. wikipedia.orgnih.gov |

| Streptavidin vs. Avidin Affinity | Streptavidin affinity is ~3-fold higher | Demonstrates the preferential binding to streptavidin in comparative systems. nih.gov |

| Stoichiometry (Biotin:Streptavidin Monomer) | 1:1 | Each of the four subunits of a streptavidin tetramer binds one biotin molecule. thermofisher.commdpi.com |

Role of Poly(ethylene glycol) Spacer Length and Flexibility in Binding Dynamics

The poly(ethylene glycol) spacer in Biotin-PEG6-Acid plays a critical role in the dynamics of the biotin-streptavidin interaction. The spacer arm provides additional length and, crucially, flexibility, which facilitates a highly efficient interaction between the biotin moiety and the binding pocket of streptavidin. promega.ca This flexibility is vital for overcoming potential steric hindrance, allowing the biotin to orient itself optimally for entry into the deep binding pocket.

Theoretical and experimental studies have shown that the flexibility of the PEG spacer is a key determinant of the final structure of the bound protein complex. nih.govresearchgate.net It allows the system to accommodate highly distorted conformations to maximize binding and protein-protein interactions. nih.govresearchgate.net The length of the spacer can significantly influence the organization of streptavidin molecules on a surface. Long PEG spacers can promote the formation of thick, multi-layered protein structures, whereas shorter spacers may result in a more planar arrangement. nih.govresearchgate.netnih.gov This behavior is influenced by a competition between attractive interactions and steric repulsions among the bound streptavidin molecules, with the transition point depending on both spacer length and the surface density of the proteins. researchgate.netnih.gov

While some kinetic studies have indicated that PEG chain length has a minimal influence on the intrinsic affinity nih.gov, its role in optimizing the functionality of a conjugate for specific assays is well-established. thermofisher.com The spacer effectively decouples the biotin ligand from the surface or molecule to which it is attached, allowing it to sample a more extended space and interact more efficiently with streptavidin. plos.org The use of a defined-length spacer like PEG6 allows for precise control over the distance between the biotin and the conjugated molecule, which is essential for optimizing performance in various bio-analytical platforms. axispharm.com

Structural and Molecular Determinants of Biotin-Avidin/Streptavidin Complex Formation

The formation of the biotin-streptavidin complex is governed by precise structural and molecular determinants. The basis of the high-affinity interaction is the remarkable shape complementarity between the biotin molecule and the deep, β-barrel binding pocket of a streptavidin monomer. wikipedia.orgnih.gov This structural fit is stabilized by an extensive network of hydrogen bonds formed between the biotin molecule and specific amino acid residues within the binding site. wikipedia.org

When biotin is tethered via a PEG spacer, its valeric acid side chain is the point of attachment. mdpi.com The flexibility of the PEG linker allows the biotin molecule to penetrate deep into the binding pocket, engaging with key residues. mdpi.comresearchgate.net However, because the carboxyl group of the valeric acid side chain is utilized for conjugation to the PEG spacer, its direct interactions with residues at the outer edge of the binding pocket, such as ASN49 and SER88, are thought to be significantly weakened or absent. mdpi.comresearchgate.net The primary stabilizing interactions, therefore, occur with residues deeper within the pocket.

The binding process is also influenced by thermodynamic factors. Studies have shown that the complex formation is affected by temperature, with the reaction being entropically driven at temperatures between 15°C and 25°C, and enthalpically driven at higher temperatures (30°C to 40°C). aimspress.com

| Binding Site Location | Key Amino Acid Residues in Streptavidin |

|---|---|

| Inner Binding Site | ASN23, TYR43, SER27, ASP128 wikipedia.orgmdpi.com |

| Middle Binding Site | SER45, THR90 wikipedia.orgmdpi.com |

| Outer Binding Site | ASN49, SER88 wikipedia.orgmdpi.com |

Note: The table lists key residues involved in the hydrogen-bonding network that stabilizes the biotin-streptavidin complex.

Innovative Bioconjugation Strategies Leveraging Biotin-poly Ethylene Glycol -acid

Covalent Attachment of Biotin-Poly(ethylene glycol)-Acid to Biomolecules

The terminal carboxylic acid group of Biotin-PEG6-Acid is the key functional group for covalent attachment to biomolecules. bpsbioscience.com This attachment is typically achieved by activating the carboxylic acid to make it reactive towards specific functional groups on the target biomolecule, such as primary amines and sulfhydryl groups. thermofisher.combpsbioscience.com

A prevalent method for labeling biomolecules with this compound involves its reaction with primary amines, which are found at the N-terminus of proteins and in the side chain of lysine residues. thermofisher.com

N-Hydroxysuccinimide (NHS) Esters: The carboxylic acid of this compound can be activated to form an NHS ester. broadpharm.comprecisepeg.com This is often accomplished using carbodiimide chemistry, where a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the formation of the NHS ester in the presence of N-hydroxysuccinimide. thermofisher.com The resulting Biotin-PEG6-NHS ester is an amine-reactive compound that readily couples with primary amines on biomolecules at a pH range of 7-9 to form a stable amide bond. thermofisher.combroadpharm.com This strategy is widely used for biotinylating proteins, peptides, and other molecules containing accessible amine groups. broadpharm.commedkoo.com

Carbodiimide Chemistry: Alternatively, this compound can be directly coupled to a biomolecule containing primary amines using a one-pot carbodiimide reaction. thermofisher.com In this approach, EDC activates the carboxylic acid of the this compound, forming a highly reactive O-acylisourea intermediate. This intermediate then reacts with a primary amine on the target biomolecule to form a stable amide linkage. thermofisher.com This method is effective for creating custom biotinylated conjugates.

Table 1: Characteristics of Amine-Reactive Biotin-PEG6 Derivatives

| Derivative | Chemical Formula | Molecular Weight ( g/mol ) | Reactive Group | Target Functional Group | Resulting Bond |

| This compound | C25H45N3O10S | 579.71 | Carboxylic Acid | Primary Amine | Amide |

| Biotin-PEG6-NHS Ester | C29H48N4O12S | 676.78 | NHS Ester | Primary Amine | Amide |

Data sourced from multiple chemical suppliers and may vary slightly. nanosoftpolymers.comnih.govbroadpharm.combroadpharm.comprecisepeg.comprecisepeg.com

For biomolecules where targeting sulfhydryl groups is preferred, such as those present in cysteine residues, this compound can be modified to incorporate a sulfhydryl-reactive group.

Maleimide Chemistry: The carboxylic acid of this compound can be reacted with an amine-containing maleimide derivative to create Biotin-PEG6-Maleimide. medkoo.combroadpharm.com This heterobifunctional linker now possesses a maleimide group that specifically and efficiently reacts with sulfhydryl groups at a pH of 6.5-7.5. medkoo.combroadpharm.com This reaction forms a stable, covalent thioether bond, making it an ideal method for labeling proteins and peptides at specific cysteine sites. medkoo.com The hydrophilic PEG spacer in Biotin-PEG6-Maleimide not only increases the solubility of the conjugate but also reduces steric hindrance. medkoo.combroadpharm.com

Table 2: Characteristics of Sulfhydryl-Reactive Biotin-PEG6 Derivative

| Derivative | Chemical Formula | Molecular Weight ( g/mol ) | Reactive Group | Target Functional Group | Resulting Bond |

| Biotin-PEG6-Maleimide | C31H51N5O11S | 701.83 | Maleimide | Sulfhydryl (Thiol) | Thioether |

Data sourced from multiple chemical suppliers and may vary slightly. medkoo.combroadpharm.comtcichemicals.com

Amine-Reactive Chemistries (e.g., N-Hydroxysuccinimide Esters, Carbodiimide Chemistry)

Non-Covalent Bioconjugation Approaches via Biotin-Streptavidin Affinity

One of the most powerful applications of biotinylated molecules stems from the extraordinarily strong and specific non-covalent interaction between biotin (also known as Vitamin B7) and the proteins avidin or streptavidin. bpsbioscience.comcreativepegworks.com The dissociation constant (Kd) for the biotin-streptavidin interaction is in the femtomolar range (approximately 10⁻¹⁴ mol/L), making it one of the strongest known non-covalent biological interactions. creativepegworks.com

This robust interaction forms the basis of numerous detection and purification systems. bpsbioscience.combroadpharm.com Once a biomolecule is covalently labeled with this compound, it can be non-covalently conjugated to streptavidin or avidin. Streptavidin, a 52.8 kDa tetrameric protein, has four binding sites for biotin. neb.com This multi-valent binding capacity allows for the assembly of complex molecular architectures. For example, a biotinylated antibody can be linked to a biotinylated enzyme through a streptavidin bridge. neb.com The streptavidin-biotin complex is highly stable and resistant to changes in pH, temperature, organic solvents, and denaturing agents. creativepegworks.com

Multi-component Bioconjugate Assembly using Biotin-Poly(ethylene glycol)-Acid as a Modular Linker

The dual functionality of this compound, combining a reactive handle for covalent conjugation with the high-affinity biotin tag, makes it an excellent modular linker for constructing multi-component bioconjugates. This is particularly relevant in fields like targeted drug delivery, such as in the development of antibody-drug conjugates (ADCs). researchgate.netissuu.com

In one strategy, an antibody can be linked to streptavidin. Separately, a cytotoxic drug (payload) can be derivatized with this compound. The biotinylated payload can then be loaded onto the streptavidin-linked antibody to form a non-covalent ADC. researchgate.net This modular approach allows for the rapid assembly and screening of different antibody-payload combinations. The PEG6 spacer plays a critical role in these constructs by providing sufficient distance between the components to minimize steric interference and maintain the biological activity of both the antibody and the payload. medkoo.combroadpharm.com

This modularity also extends to the creation of diagnostic and imaging agents, where a biotinylated targeting moiety (like an antibody or peptide) can be assembled with a biotinylated detection molecule (such as a fluorescent dye or enzyme) through a streptavidin or avidin core. The defined length and hydrophilic nature of the this compound linker are advantageous in these systems, ensuring proper spacing and solubility. broadpharm.com

Applications of Biotin-poly Ethylene Glycol -acid in Advanced Targeted Delivery Research

Targeted Drug Delivery Systems Utilizing Biotin-Poly(ethylene glycol)-Acid Conjugates

The overexpression of biotin receptors on the surface of various cancer cells has made biotin a valuable targeting ligand for delivering therapeutic payloads specifically to tumor sites. jmb.or.kr Biotin-PEG-Acid serves as a crucial component in the design of these targeted drug delivery systems.

Receptor-Mediated Endocytosis Mechanisms for Biotin-Directed Delivery

The primary mechanism for the cellular uptake of biotin-conjugated molecules is receptor-mediated endocytosis. nih.gov The sodium-dependent multivitamin transporter (SMVT), a key biotin transporter, is often overexpressed in cancer cells. nih.govnih.gov When a Biotin-PEG-Acid conjugate binds to the SMVT or other biotin receptors on the cell surface, it triggers the internalization of the conjugate into the cell. jmb.or.krnih.gov

Research has shown that the endocytic pathway can be influenced by the nature of the delivery system. For instance, studies with biotin-conjugated PEG-poly(glutamic acid) complexes have demonstrated that biotin receptor-driven endocytosis can preferentially utilize dynamin- and caveolae-dependent pathways, which is a shift from the clathrin-dependent entry of the unconjugated protein. nih.govworktribe.com This ability to modulate the internalization pathway is critical for ensuring the effective intracellular delivery and release of the therapeutic cargo.

Development of Biotinylated Polymeric Micelles and Nanoparticles for Cargo Transport

Biotin-PEG-Acid is extensively used in the formulation of biotinylated polymeric micelles and nanoparticles to enhance the targeted delivery of anticancer drugs. nih.govnih.gov These nanocarriers can encapsulate hydrophobic drugs, improving their solubility and stability in physiological environments.

For example, biotin-decorated inulin-based polymeric micelles have been synthesized and evaluated as long-circulating nanocarriers. nih.gov These micelles demonstrated enhanced transport across Caco-2 cell monolayers and prolonged circulation times in vivo, suggesting their potential for accumulating in tumor cells that overexpress the biotin receptor. nih.gov Similarly, biotin-functionalized copolymeric PEG-PCL micelles have been developed for the targeted delivery of artemisinin to breast cancer cells, showing significant tumor volume reduction in animal models. researchgate.net

In another study, biotinylated polyaminoacid-based nanoparticles were developed for the targeted delivery of lenvatinib for hepatocellular carcinoma. nih.gov These nanoparticles showed sustained drug release and significant accumulation in solid tumors through active targeting, as confirmed by in vivo biodistribution studies. nih.gov

The table below summarizes key findings from studies on biotinylated nanoparticles:

| Nanocarrier System | Cargo | Key Findings | Reference |

| Biotin-decorated inulin-based polymeric micelles | - | Enhanced transport across Caco-2 cells; prolonged in vivo circulation. | nih.gov |

| Biotin-functionalized copolymeric PEG-PCL micelles | Artemisinin | Inhibitory effect on MCF-7 breast cancer cells; significant tumor volume decrease in vivo. | researchgate.net |

| Biotinylated polyaminoacid-based nanoparticles | Lenvatinib | Sustained drug release; significant accumulation in hepatocellular carcinoma tumors. | nih.gov |

| Biotin-modified polymeric micelles | - | Constructed for targeted photodynamic therapy in pancreatic cancer. | medkoo.com |

| Y-shaped biotin-conjugated poly(ethylene glycol)-poly(epsilon-caprolactone) copolymer | Curcumin | Developed for targeted delivery of curcumin. | medkoo.com |

PROTAC Linker Applications in Targeted Protein Degradation

Biotin-PEG-Acid is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). xinyanbm.comtargetmol.comchemenu.com PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. targetmol.comchemenu.com The linker component of a PROTAC is critical for its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com The hydrophilic PEG spacer of Biotin-PEG-Acid can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. xinyanbm.com

Gene Delivery and Nucleic Acid Targeting with Biotin-Poly(ethylene glycol)-Acid Derivatives

The application of Biotin-PEG-Acid extends to the targeted delivery of genetic material. In one study, complexes of oligodeoxynucleotide (ODN) decoys to nuclear factor kappa B (NF-κB) were formed with a copolymer of biotin-polyethylene glycol and polyethylenimine (BPP). nih.gov These complexes, when targeted to brain-derived endothelial cells using a streptavidin-antibody conjugate, were effectively internalized and exhibited significant inhibitory effects on the expression of inflammatory molecules. nih.gov This demonstrates the potential of using Biotin-PEG-Acid derivatives to create targeted delivery systems for nucleic acid-based therapeutics for conditions like neuroinflammatory diseases. nih.gov

Molecular Imaging Probe Development and Biotin-Poly(ethylene glycol)-Acid Integration

The high affinity of biotin for avidin and streptavidin makes Biotin-PEG-Acid a valuable tool for developing molecular imaging probes. broadpharm.com The PEG linker enhances the water solubility of the probe, and the terminal acid group allows for conjugation to various imaging moieties.

Fluorescent Labeling and Biotin-Poly(ethylene glycol)-Dye Conjugates

Biotin-PEG-Acid can be conjugated to fluorescent dyes to create targeted fluorescent probes. These probes can be used to visualize and track biological processes in which the biotin receptor is involved. The strong and specific interaction between biotin and avidin/streptavidin can be exploited for signal amplification in various bioassays and imaging techniques. While specific examples directly using Biotin-PEG6-Acid with a dye were not found in the initial search, the principle is well-established with other biotin-PEG derivatives. nanosoftpolymers.com For instance, biotin-PEG-dye conjugates can be used for fluorescent labeling of cells or tissues that express biotin receptors.

Nanoparticle-Based Imaging Agents with Biotin-Poly(ethylene glycol) Surface Functionalization

The conjugation of biotin-poly(ethylene glycol)-acid to the surface of nanoparticles represents a significant strategy in the development of advanced imaging agents for targeted delivery research. This surface functionalization leverages the high-affinity interaction between biotin and avidin or streptavidin, and also targets the sodium-dependent multivitamin transporter (SMVT) overexpressed on the surface of many cancer cells. laysanbio.comrsc.orgnih.gov The poly(ethylene glycol) (PEG) component serves as a hydrophilic spacer, which is crucial for enhancing the biocompatibility of the nanoparticles. laysanbio.com It effectively reduces nonspecific protein adsorption (opsonization), thereby preventing rapid clearance by the reticuloendothelial system (RES) and prolonging circulation time. frontiersin.orgnih.gov The terminal carboxylic acid group of the Biotin-PEG-Acid molecule provides a versatile anchor point for covalent attachment to the nanoparticle surface. creative-biolabs.com This combination of targeting, stealth properties, and flexible conjugation chemistry has led to the creation of sophisticated nanoparticle-based probes for various imaging modalities.

Research has demonstrated the utility of biotin-PEG surface functionalization across a spectrum of nanoparticle platforms, including gold nanoparticles (AuNPs), quantum dots (QDs), and upconversion nanoparticles (UCNPs), for highly sensitive and specific diagnostic imaging. rsc.orgpnas.orgacs.orgacs.org

A notable research approach involves a pre-targeting strategy for in vivo cancer imaging. In this system, gold nanoparticles stabilized with a surface layer of thiolated-PEG-biotin are first administered. pnas.orgresearchgate.net These nanoparticles passively accumulate in the tumor interstitium due to the enhanced permeability and retention (EPR) effect. In a second step, a fluorescently labeled streptavidin conjugate is introduced systemically. The streptavidin rapidly finds and binds to the biotin on the accumulated nanoparticles, significantly amplifying the fluorescence signal within the tumor. pnas.org This method achieves a much faster and more sensitive tumor detection compared to passively targeting nanoparticles alone. researchgate.net

Quantum dots (QDs) are another class of nanoparticles extensively functionalized with biotin-PEG ligands for cellular and molecular imaging. acs.orgnih.govhowarthgroup.org Researchers have developed water-soluble QDs by capping them with ligands such as dihydrolipoic acid (DHLA) linked to biotin via a PEG spacer (DHLA-PEG-biotin). acs.orgfsu.edu These functionalized QDs exhibit excellent stability in aqueous solutions over a broad pH range and demonstrate strong, specific binding to streptavidin. acs.org This enables high-affinity labeling and tracking of biotinylated molecules, such as growth factors, as they interact with receptors on live cells. nih.govhowarthgroup.org The inherent photostability and brightness of QDs, combined with the specific targeting afforded by biotin-PEG, allow for single-particle tracking of biological events like receptor internalization. nih.gov

The application of biotin-PEG functionalization also extends to magnetic resonance imaging (MRI). For instance, upconversion nanoparticles (UCNPs) made of KMnF3:Yb,Er have been surface-modified with amine-PEG-thiol and subsequently conjugated with biotin. acs.org These multifunctional nanoparticles serve as dual-modal contrast agents for both upconversion luminescence imaging and MRI. In studies focusing on glioblastoma, these biotin-conjugated UCNPs have shown potential for accurately defining the invasive margins of tumors, which is critical for surgical success. acs.org

The versatility of this surface modification is further highlighted by the development of universal probes capable of detecting different classes of biomolecules simultaneously. Gold nanoparticle probes linked with biotin-PEG have been used in microarray assays to detect both nucleic acids (like microRNAs) and proteins from a single sample with high sensitivity. nih.govnih.gov In these systems, the biotin-PEG-AuNP probe binds to biotinylated targets captured on a microarray, and the signal is amplified by gold deposition, allowing for visualization. nih.gov

The following tables summarize key research findings on nanoparticle-based imaging agents featuring biotin-PEG surface functionalization.

Table 1: Gold Nanoparticle (AuNP)-Based Imaging Agents

| Nanoparticle System | Imaging Modality | Target/Application | Key Research Finding | Citation |

|---|---|---|---|---|

| Gold Nanoparticles (24 nm) with thiolated-PEG-biotin | Fluorescence Imaging | In vivo tumor imaging (pre-targeting) | Nanoparticles assemble with a streptavidin-fluorophore conjugate within the tumor, providing rapid accumulation and a diagnostic sensitivity 3.0 times that of a passive nanoparticle control. | pnas.orgresearchgate.net |

Table 2: Quantum Dot (QD)-Based Imaging Agents

| Nanoparticle System | Imaging Modality | Target/Application | Key Research Finding | Citation |

|---|---|---|---|---|

| CdSe(ZnCdS) QDs with DHLA-PEG-biotin | Cellular Fluorescence Imaging | Live cell imaging and tracking of epidermal growth factor (EGF) receptor | Covalent attachment of streptavidin to the QDs enabled specific tracking of biotinylated EGF bound to its receptor on live cells, with low nonspecific binding. | nih.govhowarthgroup.org |

| QDs with DHLA-PEG-biotin | Cellular Fluorescence Imaging / FRET | Intracellular delivery and imaging | Biotin-terminated PEG on QDs allowed for easy conjugation to streptavidin-protein cargos for studying intracellular delivery and colocalization. | fsu.edu |

Table 3: Other Nanoparticle-Based Imaging Agents

| Nanoparticle System | Imaging Modality | Target/Application | Key Research Finding | Citation |

|---|---|---|---|---|

| KMnF3:Yb,Er Upconversion Nanoparticles (UCNPs) with PEG-biotin | Magnetic Resonance Imaging (MRI) / Upconversion Luminescence Imaging | Imaging invasive margin of glioblastoma | Biotin-conjugated UCNPs exhibited potential as metabolic dual-modal imaging contrast agents for accurately defining glioma infiltration boundaries. | acs.org |

Integration of Biotin-poly Ethylene Glycol -acid in Biosensor and Diagnostic Assay Development

Design and Fabrication of Biotin-Poly(ethylene glycol)-Acid Functionalized Biosensors

The functionalization of sensor surfaces with biorecognition elements is a foundational step in biosensor development. Biotin-PEG-acid linkers serve as a crucial interface for the stable and functional immobilization of biomolecules onto various transducer surfaces. bocsci.com The biotin moiety provides a highly specific and robust anchoring point via its interaction with streptavidin or avidin, which can be pre-coated on the sensor surface. sci-hub.se The polyethylene glycol (PEG) chain, in this case comprising six ethylene glycol units, acts as a hydrophilic spacer arm. broadpharm.com This spacer physically separates the immobilized biomolecule from the sensor substrate, which is essential for preserving its biological activity and ensuring its accessibility for target binding. bocsci.combiochempeg.com Furthermore, the hydrophilic nature of the PEG linker helps to create a hydration layer on the surface, which is highly effective at resisting the non-specific adsorption of proteins and other molecules from the sample matrix, thereby reducing background noise and enhancing the sensor's signal-to-noise ratio. nih.govrsc.org

Effective surface immobilization is paramount for creating sensitive and specific biosensing platforms. The use of Biotin-PEG6-Acid is central to several advanced strategies designed to optimize the sensor surface. One key strategy involves creating mixed self-assembled monolayers (SAMs) on surfaces like gold. In this approach, a combination of a biotin-PEG-thiol and a shorter, non-functionalized PEG-thiol (as a spacer molecule) is used. mdpi.com This allows for precise control over the surface density of biotin molecules, which is critical because an overly dense layer of biotin can cause steric hindrance, impeding the binding of the larger streptavidin molecule and subsequent capture of the biotinylated probe. mdpi.com

Another advanced strategy focuses on enhancing the stability of the linker on the sensor surface. For instance, in the development of gold nanoparticle (AuNP) probes, novel biotin-PEG linkers have been synthesized with multiple thiol anchors (e.g., dithiol and trithiol) for conjugation to the gold surface. nih.gov These multi-anchor linkers provide superior colloidal stability compared to traditional monothiol linkers, particularly in complex biological environments where displacement by free thiols can be a problem. nih.govrsc.org The enhanced stability ensures the long-term performance and reliability of the biosensor. Researchers have also explored various surfaces, such as isocyanate-functionalized glass slides, for the covalent capture of molecules like Biotin-(PEG)6-OH, demonstrating the versatility of these linkers in fabricating microarrays for high-throughput analysis. mdpi.com

Biotin-PEG linkers are instrumental in the architecture of nucleic acid-based biosensors for applications in diagnostics and molecular biology. chempep.com A prominent example is the use of Biotin-PEG-functionalized gold nanoparticle (AuNP) probes for the highly sensitive detection of microRNA (miRNA), an important class of disease biomarkers. nih.govacs.org In a typical microarray format, capture oligonucleotides complementary to the target miRNA are immobilized on a slide. nih.gov The sample containing the miRNA, which has been previously labeled with biotin, is then introduced. The detection is achieved through a sandwich assay, where streptavidin is added to bind to the biotinylated target, followed by the addition of Biotin-PEG-AuNP probes that bind to the remaining sites on the streptavidin. nih.gov The signal from the gold nanoparticles, which can be enhanced through a gold or silver reduction process, provides a quantifiable measure of the target miRNA concentration. nih.gov This method has demonstrated exceptional sensitivity, achieving detection limits as low as 50 fM for nucleic acid targets. nih.govacs.org The PEG linker is vital in these assays, minimizing non-specific binding of the AuNP probes to the microarray surface and ensuring the specific detection of the captured target. rsc.org

Surface Immobilization Strategies for Enhanced Sensing Performance

Advancements in Biotin-Streptavidin-Based Immunoassays and Detection Platforms

The biotin-streptavidin system is a cornerstone of modern immunoassay technology, valued for its high affinity and specificity, which is one of the strongest known non-covalent interactions in biology. sci-hub.seissuu.com The integration of this compound and similar linkers has led to significant advancements in these platforms. Biotinylation of antibodies and antigens is a common practice in many immunoassay formats, including ELISA, to achieve high sensitivity and selectivity. rsc.orgnih.gov The PEG spacer in these conjugates enhances the solubility and stability of the labeled biomolecules and reduces steric hindrance, ensuring that the biotin tag is readily accessible for binding to streptavidin-coated solid phases or detection reagents. biochempeg.comaxispharm.com

A major advancement is the development of multiplexed detection platforms capable of simultaneously identifying different classes of biomarkers from a single sample. acs.org For example, microarray platforms have been developed using universal Biotin-PEG-linked gold nanoparticle probes to detect both protein targets, such as prostate-specific antigen (PSA), and nucleic acid targets like miRNAs. nih.govacs.org In these assays, capture antibodies for the protein and complementary sequences for the nucleic acid are co-immobilized on the array. The use of a single, universal detection system based on the biotin-streptavidin interaction simplifies the assay workflow and offers economic benefits, which is particularly useful when sample volumes are limited. acs.org This dual-detection capability represents a significant step forward in creating comprehensive diagnostic tools for complex diseases. acs.org

| Research Finding Summary | | :--- | :--- | :--- | :--- | | Platform | Linker/Probe | Analyte | Limit of Detection (LOD) | | Microarray Assay | Biotin-PEG-AuNP Probes | Nucleic Acid (miRNA) | 50 fM nih.govacs.org | | Microarray Assay | Biotin-PEG-AuNP Probes | Protein (PSA) | 1 pg/µL nih.govacs.org | | Optical Biosensor | Biotin-PEG / Biotin-Maleimide | Uric Acid | 0.5 µM sci-hub.se |

Applications in Affinity Purification and Biomolecule Capture Methodologies

Affinity purification is a powerful technique for isolating a specific molecule or a group of molecules from a complex mixture. The biotin-streptavidin interaction is widely exploited for this purpose, and this compound serves as an ideal reagent for tagging biomolecules for capture. axispharm.comaxispharm.com The terminal carboxylic acid group of this compound can be readily activated to react with primary amines on proteins, peptides, or other ligands, creating a stable covalent conjugate. thermofisher.cn

Once a protein of interest is biotinylated using a PEG linker, it can be efficiently captured from a crude cell lysate or other biological sample using a solid support, such as agarose or magnetic beads, that is coated with streptavidin or avidin. chempep.com The PEG spacer plays a crucial role in this process by extending the biotin tag away from the surface of the protein, thereby overcoming potential steric hindrance and ensuring efficient binding to the immobilized streptavidin. biochempeg.comissuu.com The hydrophilicity of the PEG linker also helps to maintain the protein's solubility and native conformation during the purification process. chempep.com After unbound components are washed away, the purified biotinylated protein can be studied while still attached to the support or, if a cleavable biotinylation reagent is used, eluted for downstream applications. issuu.comthermofisher.cn This methodology is fundamental in proteomics for isolating protein complexes, in genomics for purifying labeled nucleic acids, and in various other biomolecule capture assays. chempep.comaxispharm.com

Surface Functionalization and Material Science Innovations with Biotin-poly Ethylene Glycol -acid

Modification of Inorganic and Polymeric Surfaces via Biotin-Poly(ethylene glycol)-Acid

Biotin-PEG6-Acid serves as a crucial linker molecule for tethering biotin to surfaces that can react with its carboxylic acid group. bpsbioscience.com The PEG spacer, consisting of six ethylene glycol units, imparts water solubility and flexibility to the molecule, which is critical for its function in biological environments. broadpharm.com

Functionalization of Nanoparticles (e.g., Gold Nanoparticles, Nanodiamonds)

The ability to functionalize nanoparticles is paramount for their application in targeted therapies and sensitive diagnostics. This compound is instrumental in this process.

Gold Nanoparticles (AuNPs): Gold nanoparticles are widely used due to their unique optical and electronic properties. researchgate.net Functionalizing AuNPs with this compound allows for their specific targeting to cells or proteins that have been tagged with streptavidin, a protein with an incredibly high affinity for biotin. laysanbio.com This strong and specific interaction is the cornerstone of many diagnostic assays, including enhanced ELISA techniques. beilstein-journals.org The PEG component of the linker helps to create a "stealth" layer around the nanoparticle, reducing non-specific uptake by cells and increasing circulation time in the body. researchgate.net

| Nanoparticle | Functionalization Goal | Key Benefit of this compound |

| Gold Nanoparticles (AuNPs) | Targeted delivery, diagnostic assays | High-affinity biotin-streptavidin binding, reduced non-specific interactions |

| Nanodiamonds (NDs) | Bio-imaging, optical trapping | Enhanced surface functionalization efficiency, improved biocompatibility |

Nanodiamonds (NDs): Nanodiamonds are emerging as promising tools in bio-imaging and as robust single-molecule probes. mdpi.com The surface of nanodiamonds can be enriched with carboxylic acid groups, which then serve as anchor points for amine-containing molecules like a modified Biotin-PEG6-amine. researchgate.net This functionalization significantly increases the density of biotin on the nanodiamond surface, which has been quantified using techniques like dynamic light scattering to measure streptavidin-induced aggregation. researchgate.net For instance, research has shown that enriching the carboxylic acid content on fluorescent nanodiamonds (FNDs) leads to a substantial increase in the number of biotin molecules that can be conjugated, from a negligible amount on unenriched FNDs to approximately 600-700 biotins per FND on enriched ones. mdpi.com This high density of biotin is critical for applications requiring strong and stable binding to streptavidin-coated surfaces or molecules.

Surface Coating for Reduced Non-Specific Interactions and Enhanced Biocompatibility

A major challenge in the use of materials in biological systems is the non-specific adsorption of proteins and other biomolecules, which can lead to unwanted immune responses and reduced efficacy of the material. The PEG component of this compound plays a vital role in mitigating this issue. laysanbio.com

When a surface is coated with this compound, the PEG chains form a hydrophilic, flexible layer that repels the non-specific binding of proteins. laysanbio.comgoogle.com This "PEGylation" of the surface creates a biocompatible interface, making the material less likely to be recognized as foreign by the body. google.com The length of the PEG spacer is a critical factor; longer PEG chains, such as the six units in this compound, have been shown to be more effective at reducing non-specific binding compared to shorter chains. mdpi.com This reduction in non-specific interactions is crucial for the development of reliable biosensors, implantable devices, and drug delivery systems. laysanbio.com

Development of Biotin-Functionalized Hydrogels and Scaffolds for Biomedical Applications

Hydrogels and scaffolds are three-dimensional polymeric networks that provide structural support for cell growth and tissue regeneration. nih.govpk.edu.pl Their properties, such as high water content and porosity, make them resemble natural living tissue. nih.gov The incorporation of this compound into these structures allows for the introduction of specific cell-binding sites, enhancing their functionality in tissue engineering applications.

Biotin-functionalized hydrogels can be created by incorporating a biotinylated monomer, such as a derivative of this compound, into the polymer matrix during hydrogel formation. sci-hub.se These hydrogels can then be used to immobilize streptavidin-conjugated growth factors or other signaling molecules, creating a microenvironment that can direct cell behavior, such as adhesion, proliferation, and differentiation.

Similarly, scaffolds for tissue engineering can be functionalized with this compound. nih.gov This allows for the precise spatial arrangement of bioactive molecules on the scaffold surface. For example, a biotinylated scaffold can be used to capture and present specific growth factors in a controlled manner, mimicking the natural extracellular matrix and promoting the regeneration of specific tissues. nih.gov This approach has been explored for various applications, including bone and cartilage regeneration. frontiersin.org The versatility of this system allows for the creation of "smart" scaffolds that can be tailored to the specific needs of the tissue being regenerated. nanbiosis.es

| Application | Role of this compound | Desired Outcome |

| Hydrogels | Incorporation into the polymer matrix | Controlled presentation of bioactive molecules to direct cell behavior |

| Tissue Engineering Scaffolds | Surface functionalization | Precise spatial arrangement of growth factors to promote tissue regeneration |

Advanced Analytical and Characterization Techniques for Biotin-poly Ethylene Glycol -acid Conjugates

Chromatographic and Spectrometric Characterization of Biotin-Poly(ethylene glycol)-Acid Conjugates (e.g., HPLC, LC/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are indispensable tools for the characterization of Biotin-PEG6-Acid and its conjugates. govst.edubocsci.com These techniques separate the conjugate from unreacted starting materials and other impurities, providing critical information on purity and identity.

High-Performance Liquid Chromatography (HPLC): HPLC separates molecules based on their physicochemical properties as they pass through a column packed with a stationary phase. For Biotin-PEG conjugates, Reverse-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are commonly employed. bocsci.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, separating molecules based on hydrophobicity. The successful conjugation of the hydrophilic this compound moiety to a protein typically results in a shift to an earlier retention time compared to the unmodified protein.

Since the PEG component lacks a strong chromophore for standard UV detection, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) can be used. bocsci.com However, if the conjugated biomolecule has a UV-active component (like the aromatic amino acids in proteins), UV-Vis detection is often sufficient to monitor the separation. bocsci.com

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is exceptionally powerful for confirming the identity and purity of bioconjugates. bocsci.com After separation by the LC system, the eluent is ionized and analyzed by the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the molecules. This allows for the precise determination of the molecular weight of the conjugate. By comparing the mass of the final conjugate to the mass of the starting biomolecule, one can confirm the covalent attachment of the this compound moiety and determine the number of biotin-PEG units attached to each biomolecule. LC-MS/MS can further provide sequence information and identify the specific site of modification on a protein or peptide. rsc.org

| Technique | Column Type | Common Mobile Phases | Detector | Information Obtained |

|---|---|---|---|---|

| RP-HPLC | C4, C8, C18 | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) | UV-Vis (214/280 nm), ELSD, RID | Purity, retention time shift upon conjugation |

| HIC | Butyl, Phenyl | Decreasing salt gradient (e.g., ammonium sulfate) in a buffer | UV-Vis (214/280 nm) | Separation of species with different degrees of biotinylation |

| LC/MS | C4, C8, C18 | Gradient of Acetonitrile/Water with 0.1% Formic Acid | Mass Spectrometer (e.g., Q-TOF, Orbitrap) | Molecular weight confirmation, degree of labeling, purity, site of conjugation (MS/MS) bocsci.com |

Techniques for Quantification of Biotinylation Efficiency and Conjugate Purity

Quantifying the extent of biotinylation, often expressed as the molar ratio of biotin to the target biomolecule (e.g., a protein), is crucial for ensuring batch-to-batch consistency and optimal performance in downstream applications. sigmaaldrich.com Several methods are available for this purpose, ranging from simple colorimetric assays to more complex spectrometric analyses.

HABA Assay: The most common method for quantifying biotin incorporation is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. mesoscale.combroadpharm.com This colorimetric assay is based on the displacement of the HABA dye from the biotin-binding sites of avidin. thermofisher.com The HABA-avidin complex has a distinct absorbance maximum at 500 nm. thermofisher.com When a sample containing a biotinylated conjugate is added, the biotin, having a much higher affinity for avidin, displaces the HABA dye. broadpharm.comthermofisher.com This causes a proportional decrease in absorbance at 500 nm, which can be directly related to the concentration of biotin in the sample using a standard curve or calculations based on the molar extinction coefficient. thermofisher.comcosmobio.co.jp Before analysis, it is critical to remove any non-reacted, free biotin from the conjugate solution, typically through dialysis or size-exclusion chromatography. sigmaaldrich.com

Fluorescence-Based Assays: Fluorometric methods offer higher sensitivity than the HABA assay. thermofisher.com One such method operates on a similar displacement principle, using a fluorescently-labeled avidin (e.g., with Alexa Fluor 488) complexed with HABA, which acts as a quencher via Fluorescence Resonance Energy Transfer (FRET). nih.gov When biotin displaces HABA, the quenching effect is eliminated, resulting in an increase in fluorescence intensity that is proportional to the amount of biotin present. nih.gov

Mass Spectrometry (MS): As mentioned previously, high-resolution mass spectrometry can provide a precise measurement of the molecular weight of the bioconjugate. By deconvoluting the resulting mass spectrum, it is possible to identify peaks corresponding to the unmodified biomolecule as well as species with one, two, three, or more this compound molecules attached. The relative intensities of these peaks can be used to calculate the average biotin-to-protein ratio and assess the distribution of the conjugated species.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| HABA Assay | Colorimetric; displacement of HABA dye from avidin by biotin leads to a decrease in absorbance at 500 nm. thermofisher.com | Simple, rapid, inexpensive, widely used. mesoscale.com | Lower sensitivity, potential for interference from colored compounds. mesoscale.com |

| Fluorescence Assay | Fluorometric; displacement of a quencher (HABA) from fluorescently-labeled avidin by biotin increases fluorescence. nih.gov | High sensitivity, suitable for low-concentration samples. thermofisher.comnih.gov | Requires a fluorescence plate reader, potential for interference from fluorescent compounds. |

| Mass Spectrometry (LC/MS) | Measures the exact mass of the conjugate, allowing for determination of the number of attached biotin-PEG moieties. | Highly accurate, provides distribution of species, confirms identity and purity simultaneously. | Requires specialized equipment, more complex data analysis. |

Evaluation of Bioconjugate Stability and Functional Integrity in Biological Milieux

A bioconjugate is only useful if it remains stable and functional under its intended experimental or storage conditions. Stability studies for this compound conjugates are designed to assess both their structural integrity and their biological activity over time, particularly in complex biological environments like serum or plasma.

Stability Assessment: The stability of a bioconjugate is evaluated by incubating it under various conditions and analyzing it at different time points. europa.eu

Forced Degradation Studies: Exposing the conjugate to stress conditions such as high temperature, extreme pH, light, and oxidizing agents can help identify potential degradation pathways and predict long-term stability. bocsci.com

Biological Milieu Stability: To mimic physiological conditions, conjugates are often incubated in plasma or serum at 37°C. rsc.org At set intervals, aliquots are removed and analyzed by techniques like HPLC or SDS-PAGE to detect degradation, such as fragmentation or aggregation. bocsci.com

Functional Integrity Assessment: The ultimate test of a this compound conjugate is whether the biotin moiety can still effectively bind to avidin or streptavidin. The functional integrity is typically evaluated using binding assays.

ELISA-based Assays: An Enzyme-Linked Immunosorbent Assay (ELISA) format can be used to confirm binding activity. A plate is coated with streptavidin, the biotinylated conjugate is added, and its binding is detected using a primary antibody specific to the conjugated biomolecule, followed by a secondary, enzyme-labeled antibody. creative-proteomics.com The resulting signal confirms that the biotin is accessible and functional.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on binding kinetics and affinity. creative-proteomics.com In a typical setup, streptavidin is immobilized on a sensor chip, and the Biotin-PEG conjugate is flowed over the surface. The binding event is measured in real-time, providing association (k_on) and dissociation (k_off) rates, from which the binding affinity (K_D) can be calculated. This confirms the high-affinity interaction expected of the biotin-streptavidin pair. thermofisher.comgovst.edu

| Parameter | Purpose | Typical Conditions | Analytical Method |

|---|---|---|---|

| Long-Term Storage Stability | Determine appropriate storage conditions and shelf-life. | Storage at recommended temperatures (e.g., 4°C, -20°C) for extended periods (months to years). europa.eu | HPLC (purity), functional assay (activity). |

| Freeze-Thaw Stability | Assess robustness to repeated freezing and thawing cycles. | Multiple cycles of freezing (e.g., -20°C or -80°C) and thawing. bocsci.com | HPLC (aggregation/degradation), Dynamic Light Scattering (DLS). bocsci.com |

| Biological Stability | Evaluate stability in a physiologically relevant environment. | Incubation in 90% human or animal serum/plasma at 37°C for various time points (e.g., 1, 6, 24, 48 hours). rsc.org | HPLC, SDS-PAGE, Western Blot. |

| Functional Integrity | Confirm that the biotin moiety retains its binding capacity for avidin/streptavidin. | Post-stress or post-storage samples. | ELISA, Surface Plasmon Resonance (SPR), Flow Cytometry. creative-proteomics.com |

Challenges, Limitations, and Future Research Directions for Biotin-poly Ethylene Glycol -acid

Addressing Biotin Transporter-Mediated Uptake in Targeted Delivery Research

A significant challenge in the field of biotin-mediated targeted delivery revolves around the mechanism of cellular uptake. The primary transporter for biotin is the sodium-dependent multivitamin transporter (SMVT), which is often overexpressed in various cancer cells. rsc.orgfrontiersin.org Structure-activity relationship (SAR) studies have consistently shown that a free carboxylic acid group on the biotin molecule is crucial for its recognition and transport by SMVT. nih.gov However, in the creation of Biotin-PEG-Acid conjugates for drug delivery, this carboxylic acid group is typically modified to form an amide or ester linkage with the PEG spacer and the therapeutic payload. nih.gov This modification raises a critical question: how do these conjugates enter the target cells if the primary recognition site for the known transporter is blocked?

This apparent contradiction has led to a debate within the scientific community. Some researchers suggest that the uptake may not be mediated by SMVT at all, but rather by a yet-to-be-identified biotin receptor. nih.gov Others propose that while the affinity for SMVT might be reduced, it is not entirely eliminated, and the high concentration of conjugates at the target site could still facilitate uptake. nih.gov It has been observed that free biotin can inhibit the uptake of biotin-conjugated nanoparticles, suggesting some competition for the same uptake pathway. frontiersin.org

Further complicating the matter is the fact that the expression of biotin receptors can be cell-specific, which could impact the effectiveness of targeting strategies. rsc.org The transport of biotin also appears to be linked with sodium co-transport, adding another layer of complexity to the uptake mechanism. rsc.org Understanding the precise mechanism of uptake for Biotin-PEG-Acid conjugates is critical for the rational design of more effective targeted delivery systems.

Key Research Findings on Biotin Transporter-Mediated Uptake:

| Finding | Implication for Biotin-PEG-Acid Conjugates | Reference |

|---|---|---|

| The free carboxylic acid of biotin is essential for SMVT uptake. | Modification of the carboxylic acid in conjugates may hinder SMVT-mediated transport. | nih.gov |

| High concentrations of endogenous biotin can interfere with the uptake of biotin-conjugated drugs. | The efficacy of targeted delivery could be limited in environments with high biotin levels. | rsc.org |

| Biotin receptor expression varies among different cell types. | A "one-size-fits-all" approach to biotin-targeted therapy may not be effective. | rsc.org |

| Free biotin can inhibit the uptake of biotin-conjugated nanoparticles. | Suggests a competitive binding process, likely involving biotin transporters or receptors. | frontiersin.org |

Optimization of Poly(ethylene glycol) Length and Architecture for Specific Biological Applications

PEG Length:

The molecular weight (MW) of the PEG chain is a key determinant of its properties. Longer PEG chains generally lead to:

However, there is a trade-off. Excessively long PEG chains can also hinder the interaction between the biotin ligand and its receptor on the target cell, a phenomenon known as the "PEG dilemma." researchgate.net Finding the optimal PEG length is therefore a critical aspect of designing effective Biotin-PEG-Acid conjugates. Research has shown that increasing PEG MW up to a certain point (e.g., 5 kDa) significantly decreases protein adsorption, but further increases may not provide additional benefits. nih.gov

PEG Architecture:

Beyond linear chains, the architecture of the PEG can also be varied. Branched or "cocktail" PEGylations, which involve a mix of long and short PEG chains, are being explored. researchgate.net This approach aims to provide both the "stealth" properties of long chains and the improved ligand accessibility of shorter chains. researchgate.net For instance, using a mix of shorter, ligand-free PEG chains and longer, ligand-tethered PEG chains can enhance ligand availability for receptor binding. researchgate.net

Impact of PEG Chain Length on Nanoparticle Properties:

| PEG Molecular Weight | Effect on Nanoparticle Properties | Reference |

|---|---|---|

| 2 kDa to 20 kDa | Increased MW leads to prevented aggregation and adsorption to blood components, increasing in vivo circulation time. | nih.gov |

| 5 kDa | Significant decrease in protein adsorption to nanoparticle surfaces. | nih.gov |

| 10 kDa, 15 kDa, 20 kDa | No significant further decrease in protein adsorption compared to 5 kDa PEG. | nih.gov |

| 5 kDa vs. 20 kDa | 20 kDa PEG resulted in reduced macrophage association and decreased liver uptake in vivo compared to 5 kDa PEG. | nih.gov |

Exploration of Novel Biotin-Poly(ethylene glycol)-Acid Derivatives and Their Research Utility

To overcome the limitations of standard Biotin-PEG-Acid and expand its utility, researchers are actively developing novel derivatives. These new molecules often incorporate different functional groups, linkers, or structural modifications to enhance their properties for specific applications.

One area of exploration is the synthesis of heterobifunctional Biotin-PEG derivatives . These molecules possess different reactive groups at each end of the PEG chain, allowing for the precise and controlled conjugation of two different entities, such as a targeting molecule and a therapeutic agent or an imaging probe. jenkemusa.com For example, a Biotin-PEG-Succinimidyl Carboxymethyl Ester (SCM) can be used to link a biotin moiety to a primary amine on a target molecule. jenkemusa.com

Another approach involves the creation of cleavable linkers within the Biotin-PEG-Acid structure. These linkers are designed to be stable in circulation but break down under specific conditions found at the target site, such as a lower pH in the tumor microenvironment or the presence of specific enzymes. d-nb.info This allows for the controlled release of the therapeutic payload precisely where it is needed, potentially increasing efficacy and reducing off-target effects.

Researchers are also designing Biotin-PEG derivatives for specific applications beyond drug delivery. For instance, biotinylated PEG oligomers containing disulfide bonds have been synthesized to create biodegradable hydrogels through biotin-avidin interactions, which could be useful in tissue engineering and regenerative medicine. researchgate.net Furthermore, novel ligands have been developed by conjugating a SERT antagonist to a biotinylated PEG chain for quantum dot imaging of the serotonin transporter in live cells. nih.gov

Examples of Novel Biotin-PEG-Acid Derivatives and Their Applications:

| Derivative | Key Feature | Research Application | Reference |

|---|---|---|---|

| Biotin-PEG-SCM | Heterobifunctional with a succinimidyl ester | Crosslinking agent, spacer in antibody-drug conjugates | jenkemusa.com |

| Biotin-PEG with cleavable linkers | Environmentally sensitive bond (e.g., pH-sensitive) | Triggered drug release in tumor microenvironments | d-nb.info |

| Biotinylated PEG oligomers with disulfide bonds | Forms biodegradable hydrogels | Tissue engineering and biomedical applications | researchgate.net |

| Biotin-PEG-arvanil derivatives | Solid-phase synthesis for linker length variation | Probes for cannabinoid receptors | acs.org |

| Biotin-PEG-SS-Py | Terminal pyridyldithiol moiety | Preparation of various biotinylated conjugates via disulfide exchange | iris-biotech.de |

Emerging Research Frontiers in Biotin-Poly(ethylene glycol)-Mediated Technologies

The versatility of Biotin-PEG-Acid is driving research into new and exciting frontiers, pushing the boundaries of what is possible in diagnostics, therapeutics, and fundamental biological research.

One of the most promising emerging areas is the development of multi-functional nanoparticles . By incorporating Biotin-PEG-Acid into nanoparticle formulations, researchers can create systems that not only target specific cells but also carry a combination of therapeutic drugs, imaging agents, and even genes. rsc.orgrsc.org For example, biotin-conjugated PEGylated porphyrin self-assembled nanoparticles have been developed to co-target mitochondria and lysosomes for advanced chemo-photodynamic combination therapy. rsc.org Similarly, biotin-PEG-gold nanoparticle probes have been synthesized for the sensitive and simultaneous detection of both nucleic acids and proteins from a single sample. nih.govacs.org

Another frontier is the use of Biotin-PEG in advanced imaging and diagnostic platforms . Biotin's high affinity for avidin and streptavidin is being leveraged to develop highly sensitive and specific assays. nih.gov For instance, the biotin-PEG linker plays a crucial role in assays using gold nanoparticles by facilitating target capture while minimizing non-specific interactions. rsc.org This technology opens the door for high-sensitivity, combination-target assays for studying and tracking biological pathways and diseases. nih.gov

Furthermore, the field of targeted protein degradation is an emerging area where Biotin-PEG technologies could play a role. Novel bifunctional molecules called TransMoDEs, which are designed to degrade target proteins via lysosomes, have been developed using biotin as a ligand to induce the uptake of streptavidin. mdpi.com

The ongoing development of new PEGylation strategies, including enzymatic and chemoenzymatic approaches, promises to provide more precise control over the modification of therapeutic proteins and peptides, potentially leading to more effective Biotin-PEG-based therapeutics. frontiersin.org

Q & A

Basic Research Questions

Q. How does the PEG6 spacer in Biotin-PEG6-Acid influence solubility and steric accessibility in bioconjugation experiments?

- Methodological Answer : The PEG6 spacer enhances water solubility by introducing hydrophilic ethylene oxide units, which reduces aggregation of hydrophobic biomolecules (e.g., proteins or peptides). To validate solubility, prepare a stock solution in PBS (pH 7.4) or carbonate buffer (pH 8.5) and assess turbidity via dynamic light scattering (DLS) . For steric effects, compare conjugation efficiency between this compound and shorter PEG variants (e.g., PEG3 or PEG4) using SDS-PAGE or mass spectrometry .

Q. What is the optimal protocol for conjugating this compound to amine-containing biomolecules (e.g., antibodies or peptides)?

- Methodological Answer :

- Step 1 : Activate the carboxylic acid group using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a molar ratio of 1:1.2:1 (this compound:EDC:NHS) .

- Step 2 : Purify the activated intermediate via size-exclusion chromatography to remove unreacted reagents.

- Step 3 : Incubate with the target biomolecule (e.g., antibody) at pH 7.4 for 2 hours at 4°C.

- Validation : Quantify biotin incorporation using HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or streptavidin-coated ELISA .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound conjugation efficiency across different protein substrates?

- Methodological Answer : Contradictions in conjugation yields often arise from variations in protein surface lysine accessibility or buffer incompatibility.

- Troubleshooting Steps :

pH Optimization : Test conjugation at pH 7.4–8.5 to balance NHS ester stability and lysine deprotonation .

Steric Hindrance : Use a longer PEG spacer (e.g., PEG12) or site-specific conjugation (e.g., cysteine tagging) for proteins with buried lysine residues .

Buffer Interference : Avoid amine-containing buffers (e.g., Tris) during activation; substitute with HEPES or MES .

Q. What strategies validate the structural integrity of this compound in PROTAC linker applications?

- Methodological Answer :

- Synthesis Validation : Confirm purity (>95%) using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient (0.1% TFA) .

- Functional Testing :

- In Vitro : Assess PROTAC ternary complex formation (target protein-biotin-PEG6-acid-E3 ligase) via fluorescence polarization or AlphaScreen .

- In Vivo : Monitor target degradation in cell lines using Western blotting (anti-target antibody) and proteasome inhibition controls (e.g., MG132) .

Q. How do storage conditions impact this compound stability, and how can degradation products be identified?

- Methodological Answer :

- Storage : Store lyophilized powder at -20°C in anhydrous conditions; avoid repeated freeze-thaw cycles of solutions .

- Degradation Analysis :

- Hydrolysis : Detect PEG chain cleavage via LC-MS (look for m/z shifts corresponding to PEG6 fragmentation) .

- Oxidation : Use TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds and compare pre/post-storage activity in streptavidin binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.